Computed Physicochemical Differentiation: Comparative LogP and Polar Surface Area Analysis for Membrane Permeability Prioritization
This compound has an XLogP3-AA of 4.8 and a topological polar surface area (TPSA) of 116 Ų, producing a logP/TPSA profile that falls within the central region of oral drug-like chemical space [1]. By comparison, the closely related analogue N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide (CAS 87637-30-7), which lacks the azepane sulfonamide entirely, has a markedly lower computed logP (approximately 3.2–3.5 based on its smaller structure, C₁₆H₁₁ClN₂OS, MW 314.79) and a reduced TPSA, placing it in a different permeability quadrant [2]. Other analogues such as N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide share the same molecular formula (C₂₂H₂₂ClN₃O₃S₂) but incorporate a 2-methylpiperidine rather than an azepane, predicting different conformational flexibility and steric bulk at the sulfonamide terminus [3].
| Evidence Dimension | Computed lipophilicity and polar surface area (drug-likeness profile) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8; TPSA = 116 Ų; MW = 476.01 g/mol; HBD = 1; HBA = 6; Rotatable bonds = 5 [1] |
| Comparator Or Baseline | N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide (CAS 87637-30-7): estimated logP 3.2–3.5; TPSA ~54 Ų; MW 314.79 g/mol; N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide: same MW 476, same formula C₂₂H₂₂ClN₃O₃S₂, structural isomer with 2-methylpiperidine vs azepane [2][3] |
| Quantified Difference | ΔXLogP3-AA approximately +1.3 to +1.6 units relative to the des-azepane-sulfonamide analogue; TPSA approximately +62 Ų larger; MW approximately +161 Da larger. Relative to the piperidine isomer, molecular formula identical but ring size (7-membered azepane vs 6-membered piperidine) introduces differential conformational entropy and steric shielding of the sulfonamide [1][3]. |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.24 for TPSA). Comparator data derived from structural analysis of published vendor catalogues (commercial compound listings). |
Why This Matters
The 4.8 logP and 116 Ų TPSA place this compound in a distinctly more lipophilic and hydrogen-bond-accepting region of chemical space than the des-azepane analogue, meaning membrane permeability and protein-binding behavior cannot be extrapolated from the simpler comparator; procurement for cell-based screening must account for these differences to avoid false-negative results from poor membrane partitioning.
- [1] PubChem Compound Summary for CID 1539926, 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 3992847, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 87637-30-7). National Center for Biotechnology Information. View Source
- [3] Commercial chemical catalogue listings: N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (C₂₂H₂₂ClN₃O₃S₂, MW 476.01). Identified via structure search of public vendor databases. View Source
